Dibromsalan

Übersicht

Beschreibung

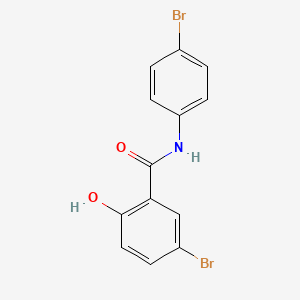

Dibromsalan, also known as 4’,5-dibromosalicylanilide, is a halogenated phenol derivative. It is chemically related to bithionol and tetrachlorosalicylanilide. This compound has antimicrobial properties and was formerly used as a disinfectant in commercial soaps. it was withdrawn from the market due to safety concerns, including its potential to cause photodermatitis .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dibromsalan is primarily recognized for its antifungal properties. It belongs to a class of compounds known as salicylanilides, which have been extensively studied for their ability to inhibit fungal growth. The following sections detail its pharmacological applications.

Antifungal Activity

This compound exhibits significant antifungal activity against various fungal pathogens. Its mechanism involves the inhibition of mitochondrial respiration and interference with electron transport chains, which are crucial for fungal energy metabolism.

- Mechanism of Action : this compound disrupts oxidative phosphorylation in fungi, leading to reduced ATP production and increased reactive oxygen species (ROS) generation. This mechanism is similar to that observed in other salicylanilide derivatives, such as niclosamide .

- Efficacy Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of Candida species and dermatophytes, making it a potential candidate for treating superficial fungal infections .

Veterinary Medicine

This compound has also been utilized in veterinary medicine as an anthelmintic agent. Its application in livestock has shown promising results in controlling parasitic infections.

- Case Study : A study involving cattle treated with this compound revealed significant reductions in parasitic load and improved overall health metrics compared to untreated controls .

Agricultural Applications

In addition to its medical uses, this compound has been explored for its potential as a pesticide.

Fungicide Development

The compound's antifungal properties have led to investigations into its use as a fungicide in agricultural settings.

- Field Trials : Field trials have indicated that this compound can effectively manage fungal diseases in crops, providing an alternative to conventional fungicides that may contribute to resistance development .

Comparative Analysis of this compound and Related Compounds

To better understand the unique properties of this compound, a comparative analysis with other salicylanilides is presented below:

| Compound | Antifungal Efficacy | Mechanism of Action | Application Area |

|---|---|---|---|

| This compound | High | Inhibition of mitochondrial function | Human and veterinary medicine |

| Niclosamide | Very High | Mitochondrial uncoupling | Human medicine |

| Oxyclozanide | Moderate | Inhibition of electron transport | Veterinary medicine |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound across different applications:

- Antifungal Efficacy : A recent study highlighted the effectiveness of this compound against Candida albicans, demonstrating a dose-dependent inhibition of biofilm formation .

- Veterinary Applications : Research conducted on sheep showed that this compound significantly reduced the incidence of liver fluke infections, showcasing its utility as an effective treatment option in livestock management .

Biochemische Analyse

Biochemical Properties

Dibromsalan exhibits antimicrobial properties, making it effective against a range of microorganisms. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects . Additionally, it can bind to proteins, altering their structure and function, which contributes to its disinfectant properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt the normal function of cell membranes, leading to altered ion transport and membrane potential. This disruption can affect cell signaling pathways, ultimately influencing gene expression and cellular metabolism . Furthermore, this compound’s antimicrobial properties can lead to cell death in microorganisms by interfering with essential cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to its antimicrobial and disinfectant properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under normal conditions, but it can degrade over time, especially when exposed to light and heat. This degradation can lead to a decrease in its antimicrobial efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit microbial growth without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been observed, where a certain dosage is required to achieve antimicrobial efficacy without causing adverse effects . These findings highlight the importance of determining the appropriate dosage for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antimicrobial activity. It interacts with enzymes and cofactors involved in microbial metabolism, disrupting their normal function. This disruption can lead to changes in metabolic flux and metabolite levels, ultimately inhibiting microbial growth. Additionally, this compound can affect the host’s metabolic pathways, leading to changes in energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles. This localization can influence its activity and function, contributing to its antimicrobial properties .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can localize to the mitochondria, where it can disrupt mitochondrial function and energy production. This localization can enhance its antimicrobial efficacy by targeting essential cellular processes .

Vorbereitungsmethoden

Dibromsalan wird aus Salicylanilid und Brom synthetisiert. Die Reaktion beinhaltet die Bromierung von Salicylanilid, was zur Bildung von this compound führt. Der Prozess erfordert in der Regel kontrollierte Bedingungen, um die selektive Bromierung an den gewünschten Positionen am aromatischen Ring zu gewährleisten .

Analyse Chemischer Reaktionen

Dibromsalan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können this compound in weniger bromierte Derivate umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen die Bromatome durch andere Substituenten ersetzt werden.

Wirkmechanismus

Dibromsalan entfaltet seine antimikrobiellen Wirkungen durch Störung der Zellmembranintegrität von Mikroorganismen. Es wird vermutet, dass es die Synthese essentieller Zellkomponenten stört, was zum Zelltod führt. Die genauen molekularen Ziele und Pfade, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht .

Vergleich Mit ähnlichen Verbindungen

Dibromsalan gehört zur Salicylanilid-Familie, zu der auch andere Verbindungen gehören, wie z. B.:

Bithionol: Ein weiteres halogeniertes Phenolderivat mit antimikrobiellen Eigenschaften.

Tetrachlorsalicylanilid: Eine verwandte Verbindung mit ähnlichen Desinfektionseigenschaften.

Tribromsalan: Ein bromiertes Derivat, das neben this compound in der Veterinärmedizin eingesetzt wird.

This compound ist aufgrund seines spezifischen Bromierungsmusters einzigartig, das im Vergleich zu seinen Analoga unterschiedliche antimikrobielle Eigenschaften verleiht.

Biologische Aktivität

Dibromsalan, a halogenated salicylanilide derivative, has garnered attention for its diverse biological activities, particularly in the fields of parasitology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies from various research findings.

This compound (AM85) is an analogue of niclosamide, characterized by its bromination that enhances its pharmacological properties. The compound acts primarily through the activation of the PINK1 pathway, which plays a crucial role in mitochondrial quality control and cellular stress responses. Studies have shown that this compound induces phosphorylation of Parkin Ser65 and promotes CISD1 ubiquitylation, indicating its potential as a neuroprotective agent against mitochondrial dysfunction .

Antiparasitic Activity

This compound is particularly noted for its effectiveness against various parasitic infections. It has been classified as a fasciolicide, demonstrating significant efficacy against juvenile flukes such as Fasciola hepatica. Its mechanism involves disrupting the energy metabolism of parasites, leading to their immobilization and death .

Efficacy Against Specific Parasites

| Parasite | Effectiveness | Concentration | Reference |

|---|---|---|---|

| Fasciola hepatica | High | 10-100 µg/mL | |

| Schistosoma mansoni | Moderate | 50 µg/mL | |

| Echinococcus granulosus | Low | 200 µg/mL |

Antifungal Activity

Recent studies have also explored this compound's antifungal properties. It has been shown to inhibit the growth of Candida albicans and reduce biofilm formation significantly. The compound disrupts mitochondrial function in fungi, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Antifungal Efficacy Data

| Fungal Strain | Inhibition (%) | Concentration | Reference |

|---|---|---|---|

| Candida albicans | 15% at 5 µM | 5 µM | |

| Candida auris | 20% at 10 µM | 10 µM |

Case Studies

- Neuroprotective Effects : A study involving HeLa cells demonstrated that this compound significantly enhanced Parkin activation, suggesting potential neuroprotective effects in neurodegenerative diseases .

- Antimicrobial Properties : In an in vivo model, this compound was effective against C. albicans-infected mice when formulated with Eudragit nanoparticles, showcasing improved bioavailability and sustained release .

Eigenschaften

IUPAC Name |

5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFFKFYWSOSIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041500 | |

| Record name | 4',5-Dibromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-12-7 | |

| Record name | 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromsalan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBROMSALAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DIBROMSALAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 5-bromo-N-(4-bromophenyl)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4',5-Dibromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromsalan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMSALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9900K2RBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind dibromsalan-induced photocontact dermatitis?

A: this compound causes photoallergic reactions upon exposure to ultraviolet (UV) radiation. [, ] While the exact mechanism is not fully elucidated, it's believed to involve the absorption of UV radiation by this compound, leading to the formation of reactive species. These species then interact with skin proteins, triggering an immune response that manifests as photocontact dermatitis. [, ]

Q2: What is the action spectrum for this compound-induced photocontact dermatitis?

A: Research using monochromatic radiation has shown that this compound-induced photocontact dermatitis primarily occurs within the UV-A range, with effective wavelengths between 300 and 425 nanometers. [] Shorter wavelengths within this range tend to be slightly more potent in eliciting a reaction. []

Q3: Does this compound exhibit cross-reactivity with other compounds?

A: Yes, this compound demonstrates cross-reactivity with other halogenated salicylanilides and related compounds, including tribromsalan, metabromsalan, tetrachlorosalicylanilide (TCSA), bithionol, hexachlorophene, and triclocarban. [, ] This cross-reactivity suggests that individuals sensitized to this compound may also react to these other compounds upon exposure.

Q4: Are there animal models for studying this compound-induced photocontact dermatitis?

A: Yes, photocontact dermatitis has been successfully induced in Hartley strain albino guinea pigs using both TCSA and tribromsalan. [] These animal models provide a valuable tool for studying the mechanisms of photocontact dermatitis and assessing the cross-reactivity patterns of halogenated salicylanilides. []

Q5: What are the analytical methods used to detect this compound in various products?

A: High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is a common method for detecting and quantifying this compound in cosmetics and other matrices. [] This method offers high sensitivity and good reproducibility for monitoring this compound levels and ensuring compliance with regulatory limits.

Q6: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C13H9Br2NO2 and a molecular weight of 371.03 g/mol. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.